

A Spectroscopic Showdown: Unraveling the Nuances Between 3'-Aminopropiophenone and 3'-Aminoacetophenone

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Compound of Interest

Compound Name: 3'-Aminopropiophenone

Cat. No.: B072865

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For the discerning researcher in drug discovery and development, a precise understanding of a molecule's architecture is paramount. This guide provides a detailed comparative analysis of the spectroscopic characteristics of two closely related aromatic ketones: **3'-Aminopropiophenone** and 3'-Aminoacetophenone. By examining their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, we illuminate the subtle yet significant differences arising from a single methylene group.

The core structural distinction between **3'-Aminopropiophenone** and 3'-Aminoacetophenone lies in the alkyl chain attached to the carbonyl group. **3'-Aminopropiophenone** possesses an ethyl group, while 3'-Aminoacetophenone features a methyl group. This seemingly minor variation induces noticeable shifts in their respective spectra, providing a clear basis for their differentiation and characterization.

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At a Glance: Key Physicochemical Properties

Property	3'-Aminopropiophenone	3'-Aminoacetophenone
IUPAC Name	1-(3-aminophenyl)propan-1-one[1][2]	1-(3-aminophenyl)ethanone[3]
Molecular Formula	C ₉ H ₁₁ NO[2]	C ₈ H ₉ NO[3][4][5]
Molecular Weight	149.19 g/mol [2]	135.16 g/mol [3][4]
CAS Number	1197-05-3[1][2]	99-03-6[3][4][5]

Deciphering the Signals: A Comparative Spectroscopic Analysis

The addition of a methylene (-CH₂-) group in **3'-Aminopropiophenone** introduces distinct features in its spectra when compared to 3'-Aminoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive comparison, revealing the precise electronic environment of each proton and carbon atom. While extensive experimental data for 3'-Aminoacetophenone is readily available, published experimental NMR data for **3'-Aminopropiophenone** is less common. The following tables compare the experimental data for 3'-Aminoacetophenone with predicted values for **3'-Aminopropiophenone**, based on established chemical shift principles.

¹H NMR Spectral Data (Predicted for **3'-Aminopropiophenone**)

Assignment	3'-Aminopropiophenone (Predicted)	3'-Aminoacetophenone (Experimental)	Key Differences
Aromatic Protons	~6.7-7.4 ppm (m)	6.86-7.31 ppm (m)	Subtle shifts in the aromatic region due to minor electronic changes.
-NH ₂ Protons	~3.9 ppm (br s)	~3.9 ppm (br s)	Expected to be similar, highly dependent on solvent and concentration.
-CH ₂ - (Propionyl)	~2.9 ppm (q)	N/A	Presence of a quartet signal.
-CH ₃ (Propionyl)	~1.1 ppm (t)	N/A	Presence of a triplet signal.
-CH ₃ (Acetyl)	N/A	~2.5 ppm (s)	Absence of the characteristic acetyl singlet.

¹³C NMR Spectral Data (Predicted for **3'-Aminopropiophenone**)

Assignment	3'-Aminopropiophenone (Predicted)	3'-Aminoacetophenone (Experimental)	Key Differences
C=O	~200 ppm	~198 ppm	A slight downfield shift is expected for the propiophenone.
Aromatic Carbons	~114-147 ppm	~113-146 ppm	Minor shifts in the aromatic carbon signals.
-CH ₂ - (Propionyl)	~32 ppm	N/A	Presence of a signal around 32 ppm.
-CH ₃ (Propionyl)	~8 ppm	N/A	Presence of a signal around 8 ppm.
-CH ₃ (Acetyl)	N/A	~26 ppm	Absence of the acetyl carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy highlights the vibrational modes of functional groups. Both molecules will exhibit characteristic peaks for the amino group, the carbonyl group, and the aromatic ring.

Vibrational Mode	3'-Aminopropiophenone (cm ⁻¹)	3'-Aminoacetophenone (cm ⁻¹)	Key Differences
N-H Stretch	~3300-3500 (two bands)	~3300-3500 (two bands)	Largely similar, characteristic of a primary amine.
C-H Stretch (Aliphatic)	~2850-3000	~2920-2960	3'-Aminopropiophenone will show more prominent aliphatic C-H stretching.
C=O Stretch	~1680	~1685	The carbonyl stretch may be at a slightly lower wavenumber in 3'-Aminopropiophenone.
C=C Stretch (Aromatic)	~1500-1600	~1500-1600	Similar patterns expected for the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns.

Parameter	3'-Aminopropiophenone	3'-Aminoacetophenone	Key Differences
Molecular Ion (M^+)	m/z 149	m/z 135	The molecular ion peak is 14 mass units higher for 3'-Aminopropiophenone.
Major Fragments	$[M-29]^+$ (loss of C_2H_5) $[M-28]^+$ (loss of C_2H_4)	$[M-15]^+$ (loss of CH_3)	The primary fragmentation pathway will be the loss of the respective alkyl groups.

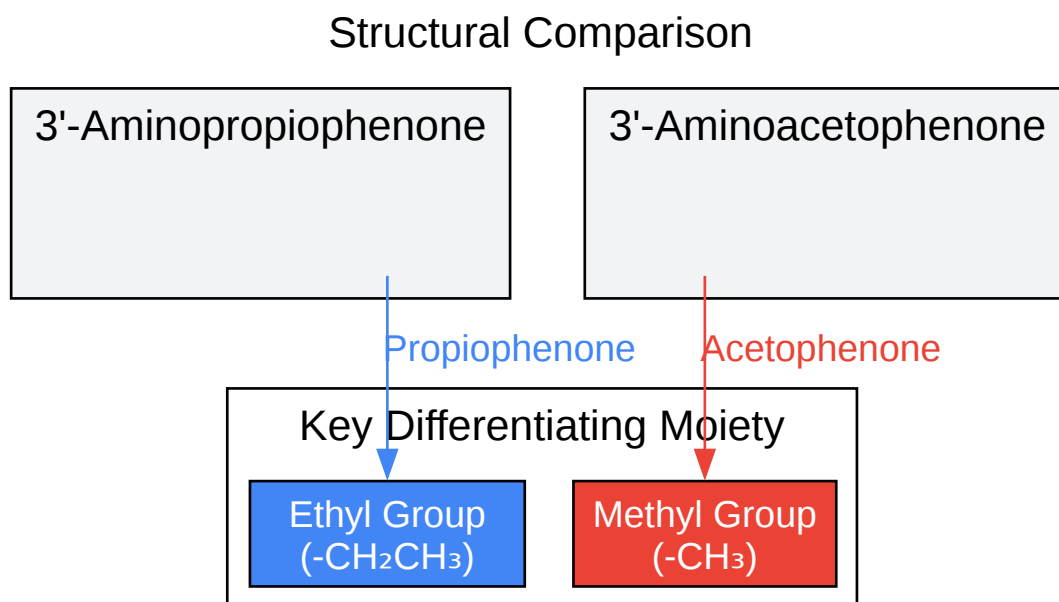
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules.

Parameter	3'-Aminopropiophenone	3'-Aminoacetophenone	Key Differences
λ_{max}	Expected to be very similar	~240 nm, ~320 nm	The chromophore is essentially the same, so only minor shifts in the absorption maxima are anticipated.

Visualizing the Difference

The structural variation between the two compounds is the root of their spectroscopic differences.



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Figure 1: Structural comparison highlighting the key difference.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire spectra with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for both solids and liquids, use an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Scan the sample over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** A mass spectrometer with an appropriate ionization source (e.g., Electron Impact (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination).
- **Acquisition:** Infuse the sample into the ion source and acquire the mass spectrum over a suitable m/z range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.
- **Acquisition:** Scan the sample over a wavelength range of approximately 200-400 nm using a quartz cuvette.

Conclusion

The spectroscopic differences between **3'-Aminopropiophenone** and 3'-Aminoacetophenone are subtle but distinct, primarily driven by the presence of an additional methylene group in the former. The most definitive differentiation is achieved through NMR spectroscopy, where the appearance of a quartet and a triplet for the ethyl group in **3'-Aminopropiophenone** contrasts sharply with the singlet of the methyl group in 3'-Aminoacetophenone. Mass spectrometry also provides a clear distinction based on the molecular ion peak and the primary fragmentation

patterns. While IR and UV-Vis spectroscopy show high similarity, minor shifts can be observed upon careful analysis. This guide provides the foundational data and methodologies for researchers to confidently distinguish and characterize these two important chemical entities.

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